Dibutyloctyl sebacate is a chemical compound classified as a diester of sebacic acid and butyl alcohol. It is primarily used as a plasticizer, enhancing the flexibility and durability of various polymers. This compound is particularly relevant in the production of flexible plastics and rubber materials.
Dibutyloctyl sebacate is derived from sebacic acid, a dicarboxylic acid obtained from castor oil or through chemical synthesis, and butanol, an alcohol that can be sourced from petrochemical processes. It falls under the category of plasticizers, which are additives that increase the plasticity or fluidity of a material.
Dibutyloctyl sebacate can be synthesized through several methods:
The esterification process typically requires careful control of temperature and time to optimize yield and minimize by-products. The reaction conditions often involve heating the reactants for several hours, followed by neutralization and purification steps such as distillation and filtration to obtain the final product .
Dibutyloctyl sebacate has a complex molecular structure characterized by two butyl groups attached to an octanedioic acid backbone. The molecular formula is , indicating it contains 18 carbon atoms, 36 hydrogen atoms, and 4 oxygen atoms.
Dibutyloctyl sebacate participates in various chemical reactions typical of esters, including hydrolysis (reaction with water) to regenerate sebacic acid and butanol. Under acidic or basic conditions, it can break down into its constituent acids and alcohols.
The hydrolysis reaction can be catalyzed by strong acids or bases, leading to the formation of free fatty acids and alcohols, which are reversible reactions depending on conditions such as temperature and pH.
Dibutyloctyl sebacate functions primarily as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces. This action increases the mobility of polymer chains, thereby enhancing flexibility and workability. The mechanism involves:
Dibutyloctyl sebacate is widely utilized across various industries:
Dibutyloctyl sebacate, systematically named butyl octyl decanedioate, is a mixed diester derived from sebacic acid (decanedioic acid) and two different alcohols: n-butanol and n-octanol. Its molecular formula is C₂₂H₄₂O₄, with a molar mass of 370.58 g/mol. Structurally, it features a linear 10-carbon dicarboxylic acid chain esterified with a butyl group (C₄H₉) at one terminus and an octyl group (C₈H₁₇) at the other. This asymmetric design differentiates it from symmetric esters like dibutyl sebacate (DBS) or dioctyl sebacate (DOS). The ester linkages (-COO-) and aliphatic chains confer low polarity, high thermal stability, and flexibility [1] [2] [8].
Key structural attributes include:
Table 1: Structural and Physical Properties of Dibutyloctyl Sebacate and Related Esters
Property | Dibutyloctyl Sebacate | Dibutyl Sebacate (DBS) | Dioctyl Sebacate (DOS) |
---|---|---|---|
Molecular Formula | C₂₂H₄₂O₄ | C₁₈H₃₄O₄ | C₂₆H₅₀O₄ |
Molar Mass (g/mol) | 370.58 | 314.46 | 426.68 |
Density (g/mL, 25°C) | ~0.93* | 0.934–0.94 | 0.912 |
Refractive Index (n²⁰/D) | ~1.445* | 1.441 | 1.451 |
Water Solubility | Negligible | <0.05 mg/L | Insoluble |
*Estimated based on homologous series [1] [2] [8].
Dibutyloctyl sebacate emerged as a specialized plasticizer in the mid-20th century, driven by demands for low-temperature performance and polymer compatibility. Initially, sebacic acid esters gained prominence during World War II as alternatives to petroleum-based materials. Symmetric esters like DBS (used in Otto Fuel II torpedo propellants) and DOS (a component in C-4 explosives) were commercialized first [1] [2]. Dibutyloctyl sebacate was later engineered to balance the benefits of both:
Industrial production traditionally employed acid-catalyzed esterification (e.g., sulfuric acid), but recent shifts toward sustainability favor enzymatic synthesis using lipases (e.g., Candida antarctica lipase B). This method operates under milder conditions (60–100°C), reduces waste, and achieves yields >90% [6]. Current applications span:
Table 2: Evolution of Sebacate Ester Production Methods
Era | Synthesis Method | Catalyst | Yield | Industrial Focus | |
---|---|---|---|---|---|
1940s–1970s | Acid-catalyzed esterification | H₂SO₄ | 70–85% | Military/industrial plastics | |
1980s–2000s | Vacuum-distillation | Metal soaps (e.g., Sn) | >95% | PVC, food-grade films | |
2010s–Present | Enzymatic esterification | Immobilized lipases | >90% | Sustainable polymers | [6] [9] |
Dibutyloctyl sebacate addresses critical sustainability challenges in polymer science through:
► Biodegradability and Eco-Design
As an aliphatic ester, it undergoes enzymatic hydrolysis by microbial esterases, breaking into sebacic acid, butanol, and octanol—metabolites assimilable in natural cycles. Its asymmetric structure accelerates degradation compared to symmetric esters due to reduced crystallinity. Key factors influencing biodegradation:
► Renewable Feedstocks
Modern production uses bio-based sebacic acid derived from castor oil (ricinoleic acid) and alcohols from fermented sugars. This reduces reliance on petrochemicals and lowers the compound’s carbon footprint by 40–60% versus phthalate plasticizers [6] [9].
► Advanced Material Applications
Table 3: Sustainability Metrics of Dibutyloctyl Sebacate vs. Conventional Plasticizers
Parameter | Dibutyloctyl Sebacate | Dioctyl Phthalate (DOP) | Fossil-Diesel Lubricant | |
---|---|---|---|---|
Bio-based Carbon (%) | 100 | 0 | 0 | |
Biodegradation (OECD 301B) | 88% (28 days) | <20% (28 days) | 35% (28 days) | |
Aquatic Toxicity (LC₅₀) | >100 mg/L (Low) | 0.5–5 mg/L (High) | 10–50 mg/L (Moderate) | |
Carbon Footprint (kg CO₂/kg) | 2.1 | 4.8 | 3.9 | [4] [6] [7] |
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